molecular formula C7H12N2O2 B1658898 5-sec-Butylhydantoin CAS No. 62540-98-1

5-sec-Butylhydantoin

Cat. No.: B1658898
CAS No.: 62540-98-1
M. Wt: 156.18 g/mol
InChI Key: ZUYPRBNQYTZYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydantoins are heterocyclic compounds featuring a five-membered ring with two nitrogen atoms at positions 1 and 2. These derivatives are pivotal in medicinal chemistry, particularly as anticonvulsants (e.g., phenytoin, a 5,5-diphenylhydantoin) . 5-sec-Butylhydantoin is a substituted hydantoin with a branched sec-butyl group (-CH(CH2CH3)2) at the 5-position. Substituents at the 5-position critically influence solubility, metabolic stability, and pharmacological activity, making this compound a candidate for further study in drug development .

Properties

IUPAC Name

5-butan-2-ylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-3-4(2)5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYPRBNQYTZYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978132
Record name 4-(Butan-2-yl)-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62540-98-1
Record name 2,4-Imidazolidinedione, 5-(1-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062540981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Butan-2-yl)-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Hydantoins are classified based on substituents at the 5-position:

  • Alkyl substituents : e.g., 5-ethyl-5-methylhydantoin (alkyl groups enhance lipophilicity) .
  • Aryl substituents : e.g., 5,5-diphenylhydantoin (phenytoin), 5-methyl-5-phenylhydantoin (rigid aromatic groups improve receptor binding) .
  • Heteroaryl substituents : e.g., 5-(2-thienyl)hydantoin (introduces electron-rich moieties) .
  • Hydroxy substituents : e.g., 5-hydroxyhydantoin (polar groups increase water solubility) .

Table 1: Key Structural and Physical Properties

Compound Substituents (5-position) Molecular Weight logP* Solubility Key Applications
5-sec-Butylhydantoin -CH(CH2CH3)2 ~186.24† High‡ Moderate (organic) CNS drug candidates
5,5-Diphenylhydantoin Two phenyl groups 252.27 2.47 Low (lipophilic) Anticonvulsant
5-Methyl-5-phenylhydantoin Methyl, phenyl 190.20 ~1.8†† Moderate Receptor binding studies
5-Hydroxyhydantoin -OH 130.10 -0.5‡‡ High (aqueous) Pharmaceutical intermediate
5-(2-Thienyl)hydantoin 2-thienyl 182.22††† ~2.1 Moderate Antiepileptic research

*logP values estimated based on substituent contributions .
†Calculated from molecular formula (C8H14N2O2).
‡Predicted higher than 5-methyl-5-phenylhydantoin due to branched alkyl chain.
††Estimated from solvatochromic data .
‡‡Hydroxyl group reduces logP significantly.
†††Molecular weight calculated for C7H6N2O2S.

Pharmacological and Metabolic Profiles

  • Receptor binding : Aryl-substituted hydantoins (e.g., 5,5-diphenylhydantoin) show strong binding to targets like 5-HT6 receptors due to aromatic π-π interactions . Branched alkyl groups (e.g., sec-butyl) may offer flexible hydrophobic interactions but lower affinity compared to rigid aryl groups.
  • Metabolism: Phenytoin undergoes hepatic hydroxylation to 5-(4-hydroxyphenyl)-5-phenylhydantoin .
  • Solubility and bioavailability : Hydroxyhydantoin’s high water solubility contrasts with the lipophilic this compound, which may enhance blood-brain barrier penetration for CNS applications .

Stability and Reactivity

  • N(1)-substitution: Unsubstituted hydantoins (e.g., 5-dialkylaminomethyl derivatives) are prone to degradation, forming 5-methylene products .
  • Steric effects : The branched sec-butyl group in this compound may improve stability against enzymatic degradation compared to linear alkyl chains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.